

An In-depth Technical Guide on the Thermochemical Data for 2-Propyloctanal

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Compound of Interest

Compound Name: 2-Propyloctanal

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermochemical data for **2-propyloctanal** are not readily available in the current scientific literature. The following guide provides estimated values based on data from analogous compounds, namely decanal and 2-ethylhexanal, and outlines the standard experimental protocols for the determination of such data.

Introduction

2-Propyloctanal is an eleven-carbon branched-chain aldehyde. Its molecular formula is $C_{11}H_{22}O$, and its structure consists of an octanal backbone with a propyl group at the second carbon position.^[1] Understanding the thermochemical properties of such molecules is crucial for process design, safety analysis, and reaction engineering in various fields, including drug development and specialty chemical synthesis. This guide summarizes key thermochemical data and details the experimental methods used to determine them.

Estimated Thermochemical Data

Due to the absence of direct experimental data for **2-propyloctanal**, the following tables present data for two analogous aldehydes: decanal (a linear C10 aldehyde) and 2-ethylhexanal (a branched C8 aldehyde).^{[2][3][4]} These values provide a reasonable approximation for the properties of **2-propyloctanal**.

Table 1: Enthalpy of Formation and Combustion

Compound	Formula	State	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_c H^\circ$ (kJ/mol)	Reference
Decanal	C ₁₀ H ₂₀ O	Liquid	-377.3 ± 2.0	-6135.5 ± 2.0	[3]
2-Ethylhexanal	C ₈ H ₁₆ O	Liquid	-334.8 ± 1.4	-4988.9 ± 1.3	[4]
2-Propyloctanal (Estimated)	C ₁₁ H ₂₂ O	Liquid	~ -400 to -420	~ -6750 to -6850	

Estimation based on trends in homologous series.

Table 2: Heat Capacity and Entropy

Compound	Formula	State	C _p (J/mol·K)	S° (J/mol·K)	Reference
Decanal	C ₁₀ H ₂₀ O	Liquid	323.16 (at 298.15 K)	459.7 (at 298.15 K)	[3][5]
2-Ethylhexanal	C ₈ H ₁₆ O	Gas	259.95 (at 298.15 K)	465.93 (at 298.15 K)	[2]
2-Propyloctanal (Estimated)	C ₁₁ H ₂₂ O	Liquid	~ 350 to 370	~ 490 to 510	

Estimation based on trends in homologous series.

Table 3: Phase Change Enthalpies

Compound	Formula	$\Delta_{\text{vap}}H^\circ$ (kJ/mol)	Boiling Point (°C)	Reference
Decanal	$\text{C}_{10}\text{H}_{20}\text{O}$	50.8 ± 0.4	208.5	[3]
2-Ethylhexanal	$\text{C}_8\text{H}_{16}\text{O}$	45.6	163.3	[2][6]
2-Propyloctanal (Estimated)	$\text{C}_{11}\text{H}_{22}\text{O}$	~ 53 to 56	~ 220 to 230	

Estimation based on trends in homologous series.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following are detailed methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$), measured using a bomb calorimeter.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of the liquid aldehyde is encapsulated in a combustible container of known heat of combustion.
- **Bomb Assembly:** The sample is placed in the crucible inside the "bomb," a high-pressure stainless steel vessel. A fuse wire is connected to the ignition system and placed in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]
- Calculation of $\Delta_c H^\circ$: The standard enthalpy of combustion is calculated from the heat released, accounting for the mass of the sample and any contributions from the ignition wire and sample container.
- Calculation of $\Delta_f H^\circ$: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O).



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Workflow for determining enthalpy of formation using a bomb calorimeter.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

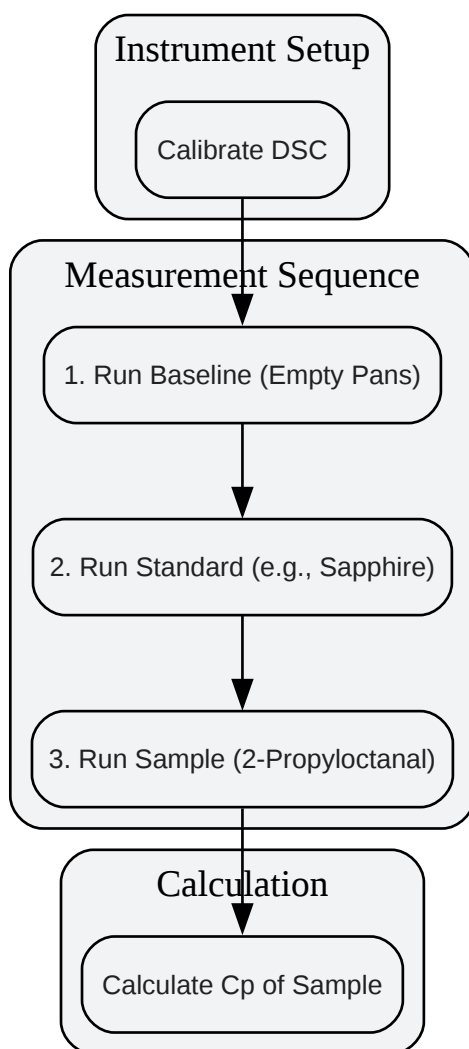
The specific heat capacity (C_p) of a liquid can be determined using a Differential Scanning Calorimeter (DSC).[8][9]

Experimental Protocol:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

- **Baseline Measurement:** An empty sample pan and an empty reference pan are heated through the desired temperature range at a constant rate (e.g., 10-20 °C/min) to obtain a baseline heat flow signal.
- **Standard Measurement:** A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions.
- **Sample Measurement:** The sample pan is cleaned, and a known mass of the liquid aldehyde is hermetically sealed in the pan. The measurement is repeated under the same conditions as the baseline and standard.
- **Calculation of C_p:** The heat capacity of the sample is calculated at a given temperature by comparing the heat flow signal of the sample to that of the standard, after subtracting the baseline, using the following relationship:

$$C_p(\text{sample}) = [(DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{standard}} - DSC_{\text{baseline}})] * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_p(\text{standard})$$

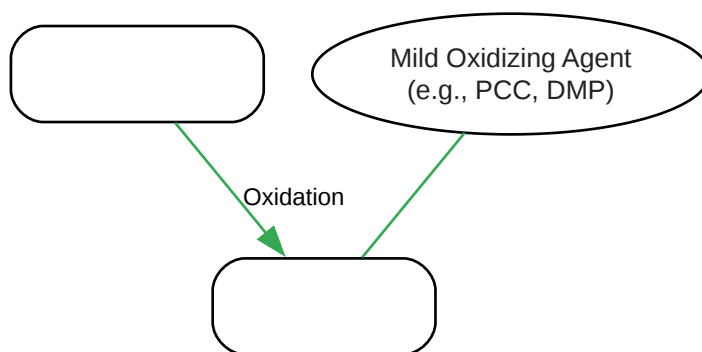


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Experimental workflow for heat capacity measurement by DSC.

Synthesis of 2-Propyloctanal

A common and straightforward method for the synthesis of aldehydes is the oxidation of primary alcohols. For **2-propyloctanal**, the corresponding primary alcohol would be 2-propyl-1-octanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.



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*General synthesis route for **2-propyloctanal**.*

Conclusion

While experimental thermochemical data for **2-propyloctanal** are currently unavailable, this guide provides a framework for estimating these values based on analogous compounds and details the standard experimental procedures for their determination. The provided protocols for combustion calorimetry and differential scanning calorimetry serve as a practical reference for researchers aiming to characterize this and similar compounds. The continued investigation and publication of such fundamental data are essential for the advancement of chemical and pharmaceutical sciences.

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